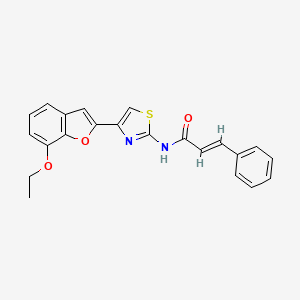

![molecular formula C16H25N B2540764 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine CAS No. 1714637-02-1](/img/structure/B2540764.png)

4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine is a piperidine derivative, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential as therapeutic agents, particularly in the realm of analgesics and receptor ligands .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring through various cyclization reactions. For example, the preparation of 2,3,4-trisubstituted piperidines can be achieved by a formal hetero-ene reaction of amino acid derivatives, as demonstrated in the synthesis of 3-amino-2,4-dialkyl-substituted piperidines . Similarly, the synthesis of 4-methyl-3-phenyl-3-piperidinols and related esters involves phenylation of 4-methyl-3-piperidones followed by acylation . These methods highlight the versatility of synthetic approaches to piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their pharmacological properties. X-ray crystallography is often used to determine the absolute configuration of these compounds, as seen in the study of 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine . Additionally, the conformation of the piperidine ring and its substituents can significantly affect the compound's binding affinities and efficacies, as shown in the structure-activity studies of morphine fragments .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, the synthesis of N-arylalkanamides from 4-arylamino-4-piperdinecarboxylic acids involves the preparation of alpha-amino esters, ethers, and ketones . These reactions demonstrate the chemical reactivity of the piperidine nucleus and its potential for generating a wide array of analogs with different pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their lipophilicity, are important factors in their biological activity. The log P values of halogenated 4-(phenoxymethyl)piperidines, for example, were estimated using HPLC analysis to assess their potential as σ receptor ligands . Additionally, the thermal analyses, redox behavior, and fluorescence properties of metal complexes derived from 4-methyl-piperidine-carbodithioate provide insights into the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis and Evaluation in Receptor Binding Affinity

Arylcycloalkylamines, including phenyl piperidines, are explored for their potential in improving potency and selectivity of binding affinity at D2-like receptors. The role of arylalkyl substituents in enhancing these properties is highlighted, suggesting a broader application in the development of antipsychotic agents. This research underscores the complexity of designing selective and potent receptor ligands and the importance of composite structures in achieving desired pharmacological profiles (Sikazwe et al., 2009).

Chemistry and Pharmacology of Opiates

The review on ohmefentanyl and its stereoisomers, within the 4-anilidopiperidine class, delves into the chemistry and pharmacology behind these compounds. It emphasizes the unique activity of cis-ohmefentanyl and its potential as a molecular probe for investigating receptor-mediated phenomena, presenting a foundation for developing refined pharmacophores for opioid receptors (Brine et al., 1997).

Cytochrome P450 Isoforms Inhibition

The study on chemical inhibitors of Cytochrome P450 isoforms offers insights into the metabolism-based drug-drug interactions (DDIs) and the importance of isoform selectivity in mitigating potential DDIs. It emphasizes the need for precise assessment of CYP isoform involvement in drug metabolism, critical for predicting and avoiding adverse drug interactions (Khojasteh et al., 2011).

Biological Activities of Piper Species

Research on Piper species highlights their antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against tumor cell lines. This positions Piper EOs as potential natural sources for developing treatments against various human diseases, including those requiring antimicrobial and antitumor strategies (da Silva et al., 2017).

Piperazine Derivatives as Therapeutic Agents

A patent review focusing on piperazine and its therapeutic uses underscores the significance of slight modifications to piperazine's substitution pattern, which can lead to notable differences in medicinal potential. This review provides an expert opinion on the versatility of piperazine as a building block in drug discovery, highlighting its emergence in research targeting various diseases (Rathi et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing a piperidine moiety .

properties

IUPAC Name |

4-[[3-(2-methylpropyl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-13(2)10-15-4-3-5-16(12-15)11-14-6-8-17-9-7-14/h3-5,12-14,17H,6-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBMMBKUYHBGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC(=C1)CC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1714637-02-1 |

Source

|

| Record name | 4-{[3-(2-methylpropyl)phenyl]methyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)